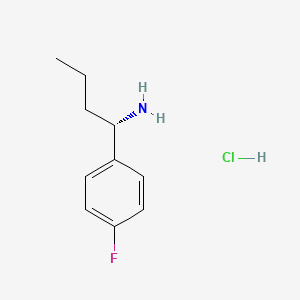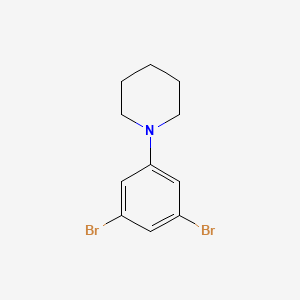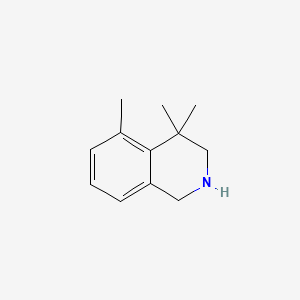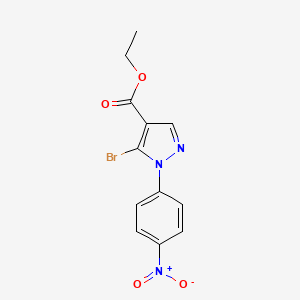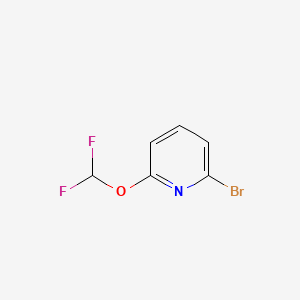
2-Bromo-6-(difluoromethoxy)pyridine
Overview
Description
2-Bromo-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4BrF2NO . It is a halogenated pyridine derivative .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position . The molecular weight is 224.003 .Physical And Chemical Properties Analysis
2-Bromo-6-(difluoromethoxy)pyridine has a density of 1.7±0.1 g/cm3 . It has a boiling point of 202.0±35.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Variability in Pyridine Chemistry
Pyridine derivatives, including structures similar to "2-Bromo-6-(difluoromethoxy)pyridine," play a crucial role in different branches of chemistry due to their fascinating variability. They are involved in forming complex compounds with various properties such as spectroscopic, magnetic, biological, and electrochemical activities. This variability suggests potential areas of investigation for "2-Bromo-6-(difluoromethoxy)pyridine" in synthesizing new compounds with diverse applications (Boča, Jameson, & Linert, 2011).
Environmental and Health Considerations of Related Compounds
Research on polybrominated dibenzo-p-dioxins and dibenzofurans highlights concerns about brominated compounds' environmental and health impacts. These compounds share structural similarities with chlorinated analogs, suggesting that brominated pyridine derivatives might also pose risks requiring careful management and study (Mennear & Lee, 1994).
Medicinal and Chemosensing Applications
Pyridine derivatives exhibit a wide range of biological activities and are significant in medicinal chemistry for their antibacterial, antifungal, and anticancer properties. Their high affinity for various ions and potential as chemosensors for detecting different species highlight the importance of further exploring the applications of "2-Bromo-6-(difluoromethoxy)pyridine" in these areas (Abu-Taweel et al., 2022).
Regioselective Functionalization
The regioselective functionalization of pyridines, including halogenation and metalation reactions, is critical for synthesizing various organic compounds. Understanding the reactivity and selectivity of "2-Bromo-6-(difluoromethoxy)pyridine" in such reactions could be invaluable for developing new synthetic methodologies (Manolikakes et al., 2013).
Safety And Hazards
2-Bromo-6-(difluoromethoxy)pyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQVOFMUFBKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744652 | |
| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)pyridine | |
CAS RN |
1214345-40-0 | |
| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

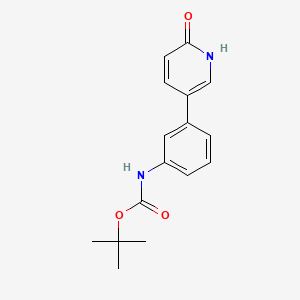
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)
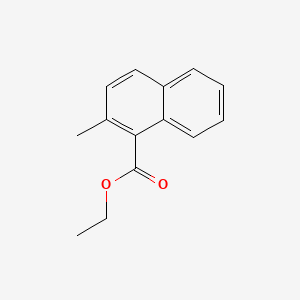
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)
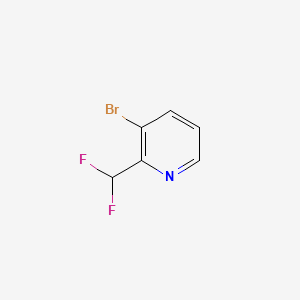
![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)
